molecular formula C10H16ClNO2 B591935 (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride CAS No. 1956437-80-1

(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride

Cat. No.: B591935
CAS No.: 1956437-80-1
M. Wt: 217.693
InChI Key: UKXUVOAXVRXVQT-FJXQXJEOSA-N
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Description

“(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO2 . It is a solid substance and is used in the field of specialty chemicals .


Molecular Structure Analysis

The InChI code of the compound is 1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.7 . It is a solid at room temperature .

Scientific Research Applications

  • Hallucinogenic and Stimulant Effects : Research has explored various hallucinogenic compounds, including derivatives of (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride, noting their significant stimulant and hallucinogenic effects. These compounds have been associated with severe toxicities, including decreased locomotor activity and various neuropharmacological effects (Gatch, Dolan, & Forster, 2017).

  • Metabolism and Drug-Drug Interactions : Studies have identified the main cytochrome P450 enzymes responsible for the metabolism of certain derivatives of this compound. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and toxicities (Nielsen et al., 2017).

  • Neuropharmacological Comparative Studies : Comparative studies have been conducted to analyze the neuropharmacological effects of various NBOMe hallucinogens and their 2C counterparts. This research helps in understanding the potency and receptor affinity of these compounds, contributing to knowledge of their effects and potential risks (Elmore et al., 2018).

  • Legal and Regulatory Aspects : The legal and regulatory aspects of these compounds have been addressed, with specific synthetic phenethylamines, including derivatives of this compound, being placed under controlled substances schedules. This reflects their potential for abuse and the associated public health risks (Federal Register, 2016).

  • Toxicology and Detection in Clinical Settings : There is ongoing research into developing methods for the detection and quantification of these compounds in clinical toxicology, which is critical for managing cases of intoxication and overdose (Poklis et al., 2013).

  • Biocide and Corrosion Inhibition Properties : Interestingly, some derivatives of ethanamine hydrochloride, such as 2-(Decyithio)Ethanamine Hydrochloride, are used as multifunctional biocides with biofilm and corrosion inhibition properties, indicating a broader range of industrial applications beyond pharmacology (Walter & Cooke, 1997).

  • Psychoactive Effects and Agonist Potency at Receptors : Further studies have examined the psychoactive effects of N-benzylphenethylamine derivatives, highlighting their high potency as agonists at 5-HT2A receptors, which is consistent with their hallucinogenic activity (Eshleman et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(1S)-1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXUVOAXVRXVQT-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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